molecular formula C14H16FNO B3148613 8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one CAS No. 652147-99-4

8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one

Cat. No. B3148613
CAS RN: 652147-99-4
M. Wt: 233.28 g/mol
InChI Key: YJTKTIYENPOKIG-UHFFFAOYSA-N
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Description

The compound “8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one” is a chemical with the molecular formula C14H16FNO. It is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound and others with the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of this compound . This structure is also found in the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve the enantioselective construction of an acyclic starting material . This allows the stereocontrolled formation of the bicyclic scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 233.28 g/mol. Other properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .

Mechanism of Action

8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one 35428 works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a key role in reward, motivation, and movement. By blocking the reuptake of dopamine, this compound 35428 increases the concentration of dopamine in the brain, leading to increased feelings of pleasure and motivation.
Biochemical and Physiological Effects:
This compound 35428 has been shown to have a range of biochemical and physiological effects, including increased dopamine release and decreased dopamine reuptake. It also increases the activity of other neurotransmitters, such as norepinephrine and serotonin, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one 35428 has several advantages for use in lab experiments, including its high potency and selectivity for dopamine reuptake inhibition. However, its potential for abuse and addiction may limit its use in certain studies, and caution should be taken when handling and administering the compound.

Future Directions

Further research is needed to determine the efficacy of 8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one 35428 in the treatment of various neurological and psychiatric disorders, as well as its potential for abuse and addiction. Other future directions for research may include the development of new derivatives of this compound 35428 with improved pharmacokinetic and pharmacodynamic properties, as well as the investigation of its effects on other neurotransmitter systems.

Scientific Research Applications

8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one 35428 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction. It has shown promising results in preclinical studies, and further research is ongoing to determine its efficacy in humans.

properties

IUPAC Name

8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c15-11-3-1-10(2-4-11)9-16-12-5-6-13(16)8-14(17)7-12/h1-4,12-13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTKTIYENPOKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734459
Record name 8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

652147-99-4
Record name 8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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